

Spectroscopic Profile of 4-(Methylamino)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-(Methylamino)benzoic acid

Cat. No.: B118877

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **4-(Methylamino)benzoic acid**, a compound of interest in various chemical and pharmaceutical research fields. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by established experimental protocols and visual aids to facilitate a deeper understanding of its structural characteristics.

Executive Summary

4-(Methylamino)benzoic acid (CAS No: 10541-83-0; Molecular Formula: $C_8H_9NO_2$) is a substituted benzoic acid derivative. Spectroscopic analysis is crucial for its identification, purity assessment, and structural elucidation. This guide presents a summary of its key spectroscopic features.

- 1H NMR spectroscopy reveals a characteristic pattern of aromatic and aliphatic protons, including distinct signals for the methyl and amine protons, and the protons on the benzene ring.
- ^{13}C NMR spectroscopy provides insights into the carbon framework of the molecule, with distinct chemical shifts for the carboxylic acid carbon, aromatic carbons, and the methyl carbon.

- IR spectroscopy highlights the principal functional groups present, notably the carboxylic acid (O-H and C=O stretching), the secondary amine (N-H stretching), and the aromatic ring (C-H and C=C stretching).
- Mass spectrometry confirms the molecular weight of the compound and provides valuable information about its fragmentation pattern under electron ionization, aiding in structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds.

¹H NMR Data

The ¹H NMR spectrum of **4-(Methylamino)benzoic acid** in DMSO-d₆ typically exhibits the following signals:

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	-COOH
~7.7	Doublet	2H	Aromatic H (ortho to -COOH)
~6.6	Doublet	2H	Aromatic H (ortho to -NHCH ₃)
~6.4	Quartet	1H	-NH
~2.7	Doublet	3H	-CH ₃

Data sourced from publicly available spectral databases.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted chemical shifts for **4-(Methylamino)benzoic acid** are as follows:

Chemical Shift (δ) ppm	Assignment
~167	C=O (Carboxylic acid)
~153	Aromatic C (para to -COOH)
~131	Aromatic C (ortho to -COOH)
~117	Aromatic C (ipso to -COOH)
~111	Aromatic C (ortho to -NHCH ₃)
~29	-CH ₃

Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy.[1]

A general protocol for obtaining NMR spectra of an organic compound like **4-(Methylamino)benzoic acid** is as follows:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.
- Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance signal-to-noise.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.
- Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

IR Absorption Data

The IR spectrum of **4-(Methylamino)benzoic acid** exhibits characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic acid)
~3370	Medium	N-H stretch (Secondary amine)
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1680	Strong	C=O stretch (Carboxylic acid)
~1600, ~1520	Medium-Strong	C=C stretch (Aromatic ring)
~1320	Medium	C-N stretch
~1290	Strong	C-O stretch
~840	Strong	para-disubstituted C-H bend (out-of-plane)

Data is a compilation from typical values for the respective functional groups and publicly available spectra.[\[1\]](#)

Experimental Protocol for IR Spectroscopy (ATR).[3][4] [5]

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

- Sample Application: Place a small amount of the solid **4-(Methylamino)benzoic acid** sample directly onto the ATR crystal.
- Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
- Data Acquisition: Acquire the IR spectrum of the sample.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data

Under electron ionization (EI), **4-(Methylamino)benzoic acid** will ionize and fragment in a characteristic manner.

m/z	Relative Intensity (%)	Assignment
151	100	[M] ⁺ (Molecular Ion)
134	High	[M - OH] ⁺
106	Moderate	[M - COOH] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Data is compiled from the NIST Mass Spectrometry Data Center.

Experimental Protocol for Mass Spectrometry (Electron Ionization).[7][8][9][10]

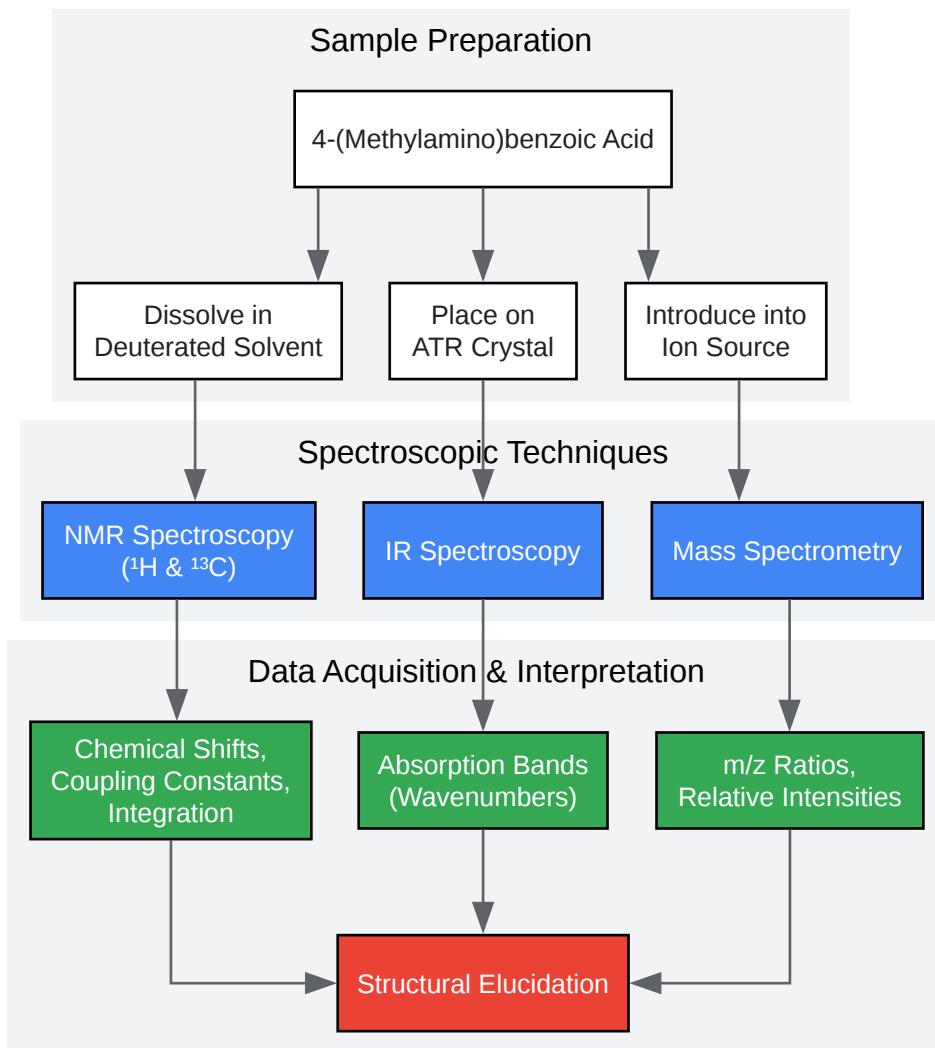
A typical procedure for obtaining an EI mass spectrum is as follows:

- **Sample Introduction:** Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
- **Ionization:** Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
- **Mass Analysis:** Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Analysis:** The resulting mass spectrum is plotted as relative intensity versus m/z . The molecular ion peak confirms the molecular weight, and the fragmentation pattern is analyzed to deduce structural information.

Visualizations

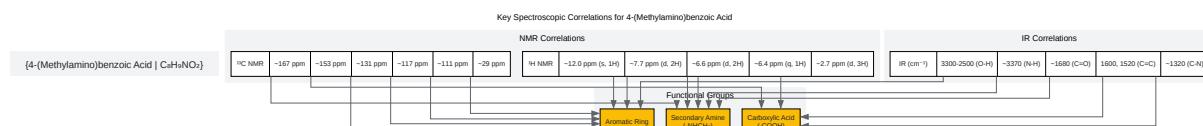
Spectroscopic Analysis Workflow

Spectroscopic Analysis Workflow for 4-(Methylamino)benzoic Acid

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Caption: Workflow for the spectroscopic analysis of **4-(Methylamino)benzoic acid**.

Key Spectroscopic Correlations

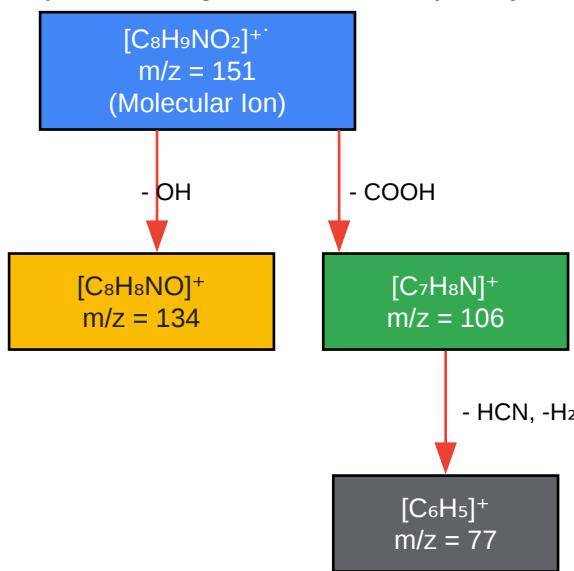


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Caption: Key NMR and IR spectral correlations for the functional groups of **4-(Methylamino)benzoic acid**.

Mass Spectral Fragmentation Pathway

Proposed Mass Spectral Fragmentation of 4-(Methylamino)benzoic Acid



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Caption: Proposed electron ionization fragmentation pathway for **4-(Methylamino)benzoic acid**.

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References

- 1. 4-(Methylamino)benzoic acid(10541-83-0) IR Spectrum [chemicalbook.com]
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